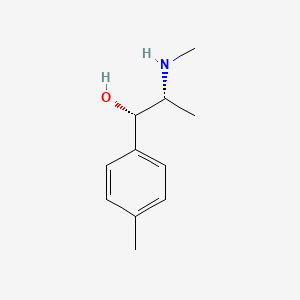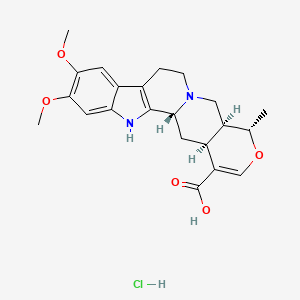
Reserpilinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reserpilinic acid hydrochloride is a chemical compound with the molecular formula C22H27ClN2O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of reserpilinic acid hydrochloride often employs large-scale chemical reactors and advanced purification techniques to achieve high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Reserpilinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Reserpilinic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its unique chemical properties
Mécanisme D'action
The mechanism of action of reserpilinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of neurotransmitter release and the inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to reserpilinic acid hydrochloride include:
- Reserpine
- Yohimbine
- Ajmaline
Comparison
This compound is unique due to its specific chemical structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in its interactions with molecular targets .
Propriétés
Numéro CAS |
84824-88-4 |
|---|---|
Formule moléculaire |
C22H27ClN2O5 |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
(1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H26N2O5.ClH/c1-11-15-9-24-5-4-12-14-7-19(27-2)20(28-3)8-17(14)23-21(12)18(24)6-13(15)16(10-29-11)22(25)26;/h7-8,10-11,13,15,18,23H,4-6,9H2,1-3H3,(H,25,26);1H/t11-,13-,15-,18+;/m0./s1 |
Clé InChI |
CYCVRIWCCRCHGZ-OOJBELJWSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC.Cl |
SMILES canonique |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
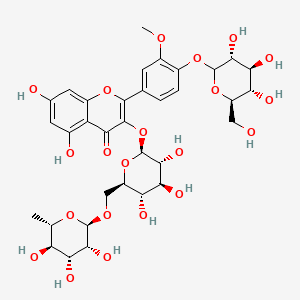
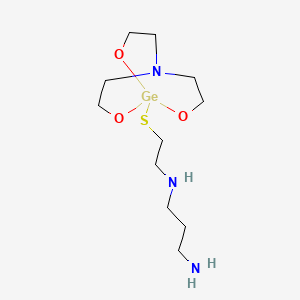

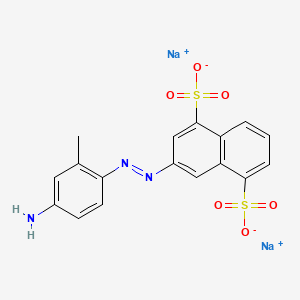

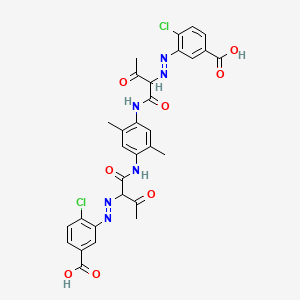
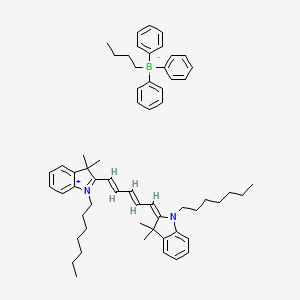

![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

